molecular formula C14H18ClNOS B5869418 3-[(4-chlorophenyl)thio]-N-cyclopentylpropanamide

3-[(4-chlorophenyl)thio]-N-cyclopentylpropanamide

Cat. No. B5869418
M. Wt: 283.8 g/mol
InChI Key: BDVKPFQCAPFXRP-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)thio]-N-cyclopentylpropanamide, also known as CP 55,940, is a synthetic cannabinoid compound that acts as a potent agonist of the cannabinoid receptors. It was first synthesized in the 1980s by Pfizer researchers and has since been extensively studied for its potential therapeutic applications. In

Mechanism of Action

3-[(4-chlorophenyl)thio]-N-cyclopentylpropanamide 55,940 acts as a potent agonist of the cannabinoid receptors CB1 and CB2. It binds to these receptors and activates them, leading to various downstream effects. CB1 receptors are mainly found in the brain and are involved in the regulation of pain, mood, appetite, and memory. CB2 receptors are mainly found in the immune system and are involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
3-[(4-chlorophenyl)thio]-N-cyclopentylpropanamide 55,940 has been shown to have various biochemical and physiological effects. It has been found to increase the release of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. It has also been shown to decrease the release of glutamate, an excitatory neurotransmitter that is involved in pain and inflammation. 3-[(4-chlorophenyl)thio]-N-cyclopentylpropanamide 55,940 has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Moreover, it has been found to have antioxidant effects by reducing oxidative stress and lipid peroxidation.

Advantages and Limitations for Lab Experiments

3-[(4-chlorophenyl)thio]-N-cyclopentylpropanamide 55,940 has several advantages for lab experiments. It is a potent and selective agonist of the cannabinoid receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. Moreover, it has a long half-life and can be administered orally or intravenously. However, 3-[(4-chlorophenyl)thio]-N-cyclopentylpropanamide 55,940 also has some limitations. It is a synthetic compound that may have off-target effects and may not fully recapitulate the effects of endogenous cannabinoids. Moreover, it is a Schedule I controlled substance in the United States, which limits its availability and use in research.

Future Directions

3-[(4-chlorophenyl)thio]-N-cyclopentylpropanamide 55,940 has several potential future directions for research. One direction is to further explore its therapeutic potential in various fields such as pain management, neuroprotection, and cancer treatment. Another direction is to develop more selective and potent agonists of the cannabinoid receptors that may have fewer off-target effects. Moreover, it is important to understand the long-term effects of 3-[(4-chlorophenyl)thio]-N-cyclopentylpropanamide 55,940 on the brain and other organs, as well as its potential for abuse and addiction. Finally, it is important to explore the potential of 3-[(4-chlorophenyl)thio]-N-cyclopentylpropanamide 55,940 as a tool for studying the endocannabinoid system and its role in various physiological and pathological processes.
Conclusion
In conclusion, 3-[(4-chlorophenyl)thio]-N-cyclopentylpropanamide 55,940 is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications in various fields such as pain management, neuroprotection, and cancer treatment. It acts as a potent agonist of the cannabinoid receptors CB1 and CB2 and has various biochemical and physiological effects. 3-[(4-chlorophenyl)thio]-N-cyclopentylpropanamide 55,940 has several advantages for lab experiments, but also has some limitations. There are several potential future directions for research on 3-[(4-chlorophenyl)thio]-N-cyclopentylpropanamide 55,940, including further exploration of its therapeutic potential, development of more selective and potent agonists, and understanding its long-term effects and potential for abuse and addiction.

Synthesis Methods

The synthesis of 3-[(4-chlorophenyl)thio]-N-cyclopentylpropanamide 55,940 involves a series of chemical reactions starting from 4-chlorothiophenol and cyclopentylmagnesium bromide. The intermediate product is then reacted with N,N-dimethylformamide dimethyl acetal and 3-bromopropionyl chloride to form the final product. The yield of the synthesis process is around 20%.

Scientific Research Applications

3-[(4-chlorophenyl)thio]-N-cyclopentylpropanamide 55,940 has been extensively studied for its potential therapeutic applications in various fields such as pain management, neuroprotection, and cancer treatment. It has been shown to have analgesic effects in animal models of neuropathic and inflammatory pain. 3-[(4-chlorophenyl)thio]-N-cyclopentylpropanamide 55,940 has also been found to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury. Moreover, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer.

properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-cyclopentylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNOS/c15-11-5-7-13(8-6-11)18-10-9-14(17)16-12-3-1-2-4-12/h5-8,12H,1-4,9-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVKPFQCAPFXRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198377
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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